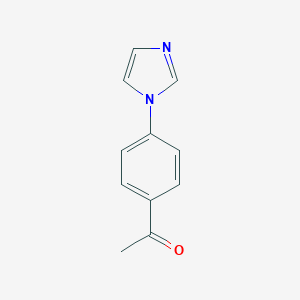

4’-(Imidazol-1-yl)acétophénone

Vue d'ensemble

Description

4-(Imidazol-1-yl)acetophenone (also known as 1-Imidazolylacetophenone) is a heterocyclic compound that has been extensively studied in recent years due to its potential application in scientific research. It is a versatile molecule that can be used in a variety of ways, including as a synthetic intermediate, a ligand in coordination chemistry, and a fluorescent probe. In

Applications De Recherche Scientifique

Inhibiteur de la synthèse des thromboxanes

4’-(Imidazol-1-yl)acétophénone est un inhibiteur sélectif de la synthèse des thromboxanes . Les thromboxanes sont des substances produites par les plaquettes qui provoquent la coagulation du sang et la constriction des vaisseaux sanguins. Ils jouent un rôle dans plusieurs processus physiopathologiques, notamment l'inflammation et la vasoconstriction. Par conséquent, les inhibiteurs de la synthèse des thromboxanes sont précieux dans la recherche et le traitement de maladies comme les maladies cardiaques et les accidents vasculaires cérébraux .

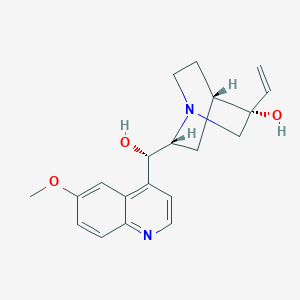

Synthèse de ®-(+)-4’-(Imidozol-1-yl)-phényl éthanol

Ce composé a été utilisé dans la synthèse de ®-(+)-4’-(Imidozol-1-yl)-phényl éthanol à l'aide d'un catalyseur spiroborate . Cela indique son utilisation potentielle dans le domaine de la synthèse organique et de la production de composés organiques complexes.

Activité anticandidienne

Des recherches ont montré que les dérivés de this compound présentent une activité anticandidienne puissante . Cela suggère son application potentielle dans le développement de nouveaux médicaments antifongiques, en particulier contre les espèces de Candida qui sont des causes courantes d'infections fongiques .

Inhibition de la biosynthèse de l'ergostérol

Certains dérivés de this compound ont montré qu'ils inhibaient la biosynthèse de l'ergostérol . L'ergostérol est un composant essentiel des membranes cellulaires fongiques, et son inhibition peut conduire à la mort du champignon. Cela appuie encore l'utilisation potentielle de ce composé dans le développement de médicaments antifongiques .

Études d'amarrage

Des études d'amarrage ont été réalisées avec des dérivés de this compound pour évaluer leurs modes de liaison sur la lanostérol 14-α-déméthylase . Cette enzyme est un acteur clé dans la biosynthèse de l'ergostérol chez les champignons. Les résultats de ces études peuvent fournir des informations précieuses sur la conception d'agents antifongiques plus efficaces

Safety and Hazards

The compound is classified as an irritant, with hazard statements H315, H319, and H335 indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with soap and water if it comes into contact with the skin .

Mécanisme D'action

Target of Action

The primary target of 4’-(Imidazol-1-yl)acetophenone is the thromboxane synthase enzyme . This enzyme plays a crucial role in the synthesis of thromboxanes, which are a group of lipids that participate in blood clotting and constriction of blood vessels .

Mode of Action

4’-(Imidazol-1-yl)acetophenone acts as a selective inhibitor of the thromboxane synthase enzyme . By inhibiting this enzyme, the compound prevents the synthesis of thromboxanes, thereby affecting blood clotting and vasoconstriction processes .

Biochemical Pathways

The inhibition of thromboxane synthesis disrupts the arachidonic acid metabolic pathway . Thromboxanes are derived from arachidonic acid, and their synthesis is a part of this pathway. By inhibiting thromboxane synthase, 4’-(Imidazol-1-yl)acetophenone reduces the production of thromboxanes, affecting the downstream effects of this pathway, which include platelet aggregation and vasoconstriction .

Result of Action

The inhibition of thromboxane synthesis by 4’-(Imidazol-1-yl)acetophenone can lead to reduced platelet aggregation and vasoconstriction . This could potentially have therapeutic implications in conditions where these processes are detrimental, such as in cardiovascular diseases .

Analyse Biochimique

Biochemical Properties

4’-(Imidazol-1-yl)acetophenone plays a significant role in biochemical reactions, particularly as a selective thromboxane synthesis inhibitor. It interacts with enzymes such as thromboxane synthetase, leading to the inhibition of thromboxane production . This compound has also been shown to inhibit acetylcholinesterase and carbonic anhydrase enzymes, demonstrating potent inhibition effects with Ki values in the nanomolar range . These interactions suggest that 4’-(Imidazol-1-yl)acetophenone can modulate various biochemical pathways by affecting enzyme activity.

Cellular Effects

The effects of 4’-(Imidazol-1-yl)acetophenone on cells and cellular processes are profound. It has been demonstrated to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in spontaneously hypertensive rats, 4’-(Imidazol-1-yl)acetophenone significantly suppressed serum thromboxane B2 concentrations, indicating its impact on thromboxane-mediated signaling pathways . Additionally, its inhibition of acetylcholinesterase suggests potential effects on neurotransmission and cellular communication .

Molecular Mechanism

At the molecular level, 4’-(Imidazol-1-yl)acetophenone exerts its effects through specific binding interactions with biomolecules. It binds to thromboxane synthetase, inhibiting its activity and thereby reducing thromboxane production . The compound also interacts with the active sites of acetylcholinesterase and carbonic anhydrase, leading to enzyme inhibition . These interactions result in changes in gene expression and cellular responses, highlighting the compound’s role in modulating biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4’-(Imidazol-1-yl)acetophenone have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that 4’-(Imidazol-1-yl)acetophenone remains stable under specific conditions, allowing for sustained inhibition of thromboxane synthesis over extended periods

Dosage Effects in Animal Models

The effects of 4’-(Imidazol-1-yl)acetophenone vary with different dosages in animal models. In spontaneously hypertensive rats, the compound demonstrated dose-dependent inhibition of thromboxane B2 production, with higher doses leading to more significant suppression . At high doses, potential toxic or adverse effects may occur, necessitating careful dosage optimization in experimental studies.

Metabolic Pathways

4’-(Imidazol-1-yl)acetophenone is involved in metabolic pathways related to thromboxane synthesis. It interacts with thromboxane synthetase, inhibiting its activity and thereby reducing thromboxane production . This inhibition affects metabolic flux and metabolite levels, highlighting the compound’s role in modulating metabolic pathways.

Transport and Distribution

The transport and distribution of 4’-(Imidazol-1-yl)acetophenone within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s selective inhibition of thromboxane synthesis suggests that it may be localized to specific cellular compartments where thromboxane production occurs

Subcellular Localization

The subcellular localization of 4’-(Imidazol-1-yl)acetophenone is crucial for its activity and function. The compound’s interactions with thromboxane synthetase and other enzymes suggest that it may be localized to specific subcellular compartments, such as the endoplasmic reticulum or Golgi apparatus, where these enzymes are active . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Propriétés

IUPAC Name |

1-(4-imidazol-1-ylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-9(14)10-2-4-11(5-3-10)13-7-6-12-8-13/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAIQQJIMVVUTQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50143259 | |

| Record name | Ro 22-3581 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50143259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>27.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26667263 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

10041-06-2 | |

| Record name | 1-[4-(1H-Imidazol-1-yl)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10041-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ro 22-3581 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010041062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ro 22-3581 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50143259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-(imidazol-1-yl)methyl phenyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.099 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RO 22-3581 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KQU6ES7DSS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

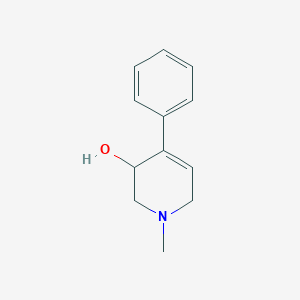

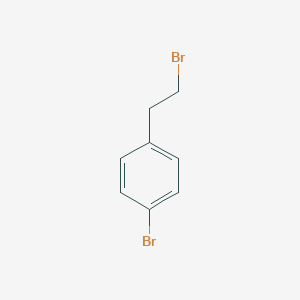

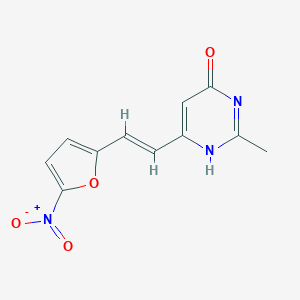

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4'-(Imidazol-1-yl)acetophenone exert its effects in a biological context?

A1: 4'-(Imidazol-1-yl)acetophenone acts as a selective inhibitor of thromboxane synthesis. [] Thromboxane is a lipid mediator involved in various physiological processes, including platelet aggregation and vasoconstriction. By inhibiting thromboxane synthesis, TXI can modulate these processes and potentially impact conditions like hypertension and diabetic nephropathy.

Q2: What evidence suggests a role for 4'-(Imidazol-1-yl)acetophenone in addressing diabetic complications?

A2: Studies in streptozotocin-induced diabetic rats (SDRs) provide insights into TXI's potential. These rats exhibited elevated urinary thromboxane B2 (a stable metabolite of thromboxane) and albumin excretion compared to normal rats, indicating kidney dysfunction. Notably, TXI treatment prevented these increases and improved kidney function parameters without affecting blood glucose levels. [] This suggests that TXI might protect against diabetic nephropathy, likely by reducing thromboxane-mediated kidney injury.

Q3: Does the structure of 4'-(Imidazol-1-yl)acetophenone contribute to its observed magnetic properties?

A3: Research indicates that the alignment of 4'-(Imidazol-1-yl)acetophenone molecules within a crystal lattice influences its magnetic behavior. [] When TXI adopts a mononuclear structure with well-aligned anisotropic axes, it displays enhanced axial anisotropy and a higher energy barrier for magnetization reversal. This specific arrangement contributes to its single-molecule magnetic behavior, which differs from its behavior in a 2D coordination polymer where the alignment is less ordered.

Q4: Has 4'-(Imidazol-1-yl)acetophenone been explored for anticancer potential, and if so, what structural aspects are relevant?

A4: Yes, derivatives of 4'-(Imidazol-1-yl)acetophenone, specifically chalcone compounds incorporating this moiety, have demonstrated antiproliferative activity against HeLa and PC-3 cancer cells. [] Structure-activity relationship studies are crucial in this context. For instance, modifications to the chalcone scaffold, particularly substitutions on the aromatic rings, appear to significantly influence the potency and selectivity against specific cancer cell lines.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoate](/img/structure/B154571.png)

![2,7-Naphthalenedisulfonic acid, 3-[(4-aminophenyl)azo]-4,5-dihydroxy-, disodium salt](/img/structure/B154582.png)

![[3-(1,1-Dimethylethyl)phenoxy]acetic acid](/img/structure/B154588.png)